Lipoamido-PEG2-CH2CH2COOH

Description

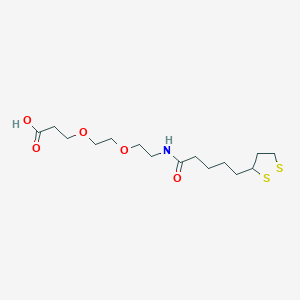

Lipoamido-PEG2-CH2CH2COOH is a polyethylene glycol (PEG)-based linker compound featuring a lipoamide moiety, a short PEG spacer (two ethylene glycol units), and a terminal carboxylic acid group. This structure enables its use in bioconjugation, drug delivery, and surface modification. The lipoamide group enhances membrane permeability and cellular uptake, while the carboxylic acid allows covalent coupling to amine-containing biomolecules (e.g., proteins, peptides) via carbodiimide chemistry. Its molecular weight and solubility depend on the PEG chain length and terminal functional group, distinguishing it from analogs like Lipoamido-PEG2-alcohol ().

Properties

Molecular Formula |

C15H27NO5S2 |

|---|---|

Molecular Weight |

365.5 g/mol |

IUPAC Name |

3-[2-[2-[5-(dithiolan-3-yl)pentanoylamino]ethoxy]ethoxy]propanoic acid |

InChI |

InChI=1S/C15H27NO5S2/c17-14(4-2-1-3-13-6-12-22-23-13)16-7-9-21-11-10-20-8-5-15(18)19/h13H,1-12H2,(H,16,17)(H,18,19) |

InChI Key |

ULIFIXQJLKWHFZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CSSC1CCCCC(=O)NCCOCCOCCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Ring-Opening Polymerization of Ethylene Oxide

The PEG2 spacer is typically synthesized via ring-opening polymerization (ROP) of ethylene oxide using tin(II) ethylhexanoate (Sn(Oct)₂) as a catalyst. This method ensures controlled molecular weight distribution and high purity. In a representative protocol:

- Ethylene oxide (5 mmol) is dissolved in anhydrous toluene under nitrogen.

- Sn(Oct)₂ (0.1 mol% relative to monomer) and 1-dodecanol (initiator, [M]:[I] = 200:1) are added.

- The reaction proceeds at 150°C for 2.5 hours, achieving >95% conversion.

The resulting α,ω-dihydroxy PEG2 is subsequently functionalized with lipoic acid and carboxyethyl acetic acid.

Lipoic Acid Activation and Conjugation

Lipoic acid’s disulfide bond is stabilized during synthesis by protecting thiol groups with 4-methoxytrityl (Mmt) chloride. The activation process involves:

- Protection : Lipoic acid (1.0 mmol) reacts with Mmt-Cl (1.2 mmol) in dichloromethane (DCM) containing N,N′-diisopropylethylamine (DIPEA, 2.5 mmol) at 0°C for 1 hour.

- Esterification : The protected lipoic acid is coupled to PEG2’s terminal hydroxyl using N,N′-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in tetrahydrofuran (THF). Reaction yields exceed 85% after 12 hours at 25°C.

Industrial-Scale Production Protocols

Catalytic Systems and Reaction Optimization

Industrial synthesis prioritizes cost-effectiveness and scalability. Key parameters include:

Prolonged reaction times (>3 hours) at temperatures exceeding 160°C lead to polymer degradation, evidenced by yellow discoloration.

Purification and Quality Control

Post-synthesis purification involves:

- Solvent Extraction : Crude product is washed with ethyl acetate to remove unreacted lipoic acid.

- Column Chromatography : Silica gel (60–120 mesh) with eluent (CH₂Cl₂:MeOH = 9:1) separates mono- and di-functionalized PEG2 derivatives.

- Lyophilization : The aqueous phase is freeze-dried to obtain a white powder with >97% purity.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, D₂O):

Mass Spectrometry

High-resolution ESI-MS confirms molecular integrity:

Comparative Analysis of Synthetic Routes

Solution-Phase vs. Solid-Phase Synthesis

Green Chemistry Alternatives

Recent advances replace Sn(Oct)₂ with enzymatic catalysts (e.g., Candida antarctica lipase B), reducing heavy metal contamination. However, reaction times extend to 48–72 hours.

Chemical Reactions Analysis

Lipoamido-PEG2-CH2CH2COOH undergoes various chemical reactions, including:

Oxidation and Reduction: The disulfide bond in the lipoic acid group can be reduced to form thiol groups or oxidized to form higher oxidation states.

Substitution: The terminal carboxylic acid can react with primary amines to form amide bonds.

Common Reagents and Conditions: Reagents such as EDC or HATU are commonly used to activate the carboxylic acid group for amide bond formation.

Major Products: The primary products formed from these reactions include amide-linked derivatives of the original compound.

Scientific Research Applications

Lipoamido-PEG2-CH2CH2COOH is a chemical compound with potential applications in scientific research, particularly in drug delivery systems . It consists of a lipoic acid derivative linked to a polyethylene glycol (PEG) chain with a carboxylic acid terminus . The presence of both a lipoic acid moiety and a PEG chain in its structure gives this compound unique properties that can be leveraged for various applications .

Scientific Research Applications

This compound has a molecular formula of C15H29NO5S2 and a molecular mass of 367.52 . It is available for purchase from chemical suppliers such as Activate Scientific . While specific case studies and comprehensive data tables are not available in the search results, the following applications can be inferred:

- Targeted Drug Delivery : this compound can be employed in creating targeted drug delivery systems, especially for cancer therapy.

- PEGylation : The compound contains a PEG chain, which is known to enhance the water solubility, biocompatibility, and non-immunogenicity of molecules . PEGylation is the process of attaching PEG chains to other molecules, such as proteins or drugs, to improve their therapeutic properties .

- Linker in Bioconjugation : PEG derivatives are used in bioconjugation, assays, and bioorthogonal labeling .

- PROTAC Linker : this compound can be used as a PEG-based PROTAC linker in the synthesis of antibody-drug conjugates (ADCs) .

- Antioxidant Properties : Lipoic acid, a component of this compound, is known for its antioxidant properties . Antioxidant polymers have a broad range of applications in tumor-targeted drug delivery and biodegradation of synthetic polymers .

Mechanism of Action

The mechanism of action of Lipoamido-PEG2-CH2CH2COOH involves its ability to form stable amide bonds with primary amines through its terminal carboxylic acid group. The lipoic acid group can undergo redox reactions, which can influence the compound’s reactivity and interactions with other molecules. The PEG linker enhances the compound’s solubility and stability, making it suitable for various applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Lipoamido-PEG2-CH2CH2COOH with structurally related PEGylated compounds, emphasizing functional groups, molecular properties, and applications.

Notes:

- *Estimated molecular weight based on addition of CH2CH2COOH (88 g/mol) to Lipoamido-PEG2-alcohol .

- Solubility differences arise from terminal functional groups. Carboxylic acid derivatives exhibit pH-dependent behavior, enhancing utility in aqueous reactions.

Key Findings:

Functional Group Reactivity :

- This compound’s carboxylic acid enables stable amide bond formation with amines, whereas Lipoamido-PEG2-alcohol requires activation (e.g., tosylation) for nucleophilic substitution . This makes the carboxylic acid variant more versatile in bioconjugation workflows.

Molecular Weight Impact: The carboxylic acid derivative has a higher molecular weight (~425 g/mol vs.

Solubility and Stability :

- Unlike the alcohol variant, this compound’s solubility in aqueous buffers is pH-sensitive due to the carboxylic acid’s ionization (pKa ~4.5). This property is critical for controlled drug release in physiological environments.

Biological Performance: The lipoamide moiety in both compounds enhances cellular uptake, but the carboxylic acid variant’s charge at physiological pH may reduce nonspecific binding compared to neutral alcohol derivatives.

Biological Activity

Lipoamido-PEG2-CH2CH2COOH is a compound that features a polyethylene glycol (PEG) linker and a terminal carboxylic acid. This structure is significant in various biological applications, particularly in drug delivery systems and bioconjugation. The incorporation of PEG enhances solubility and biocompatibility, making it an attractive choice for pharmaceutical formulations.

The biological activity of this compound primarily revolves around its ability to facilitate the delivery of therapeutic agents. The PEG moiety improves the pharmacokinetics of drugs by increasing their solubility and reducing immunogenicity. The carboxylic acid group allows for conjugation with various biomolecules, enhancing the specificity and efficacy of drug delivery systems.

Case Studies

-

Drug Delivery Systems

A study demonstrated that this compound could be used to create targeted drug delivery systems for cancer therapy. The PEGylation of chemotherapeutic agents resulted in improved circulation times and reduced side effects, allowing for higher localized drug concentrations at tumor sites without systemic toxicity . -

Antibody-Drug Conjugates (ADCs)

Research has shown that compounds like this compound can serve as linkers in ADCs, where they connect cytotoxic drugs to antibodies. This linkage enables selective targeting of cancer cells while minimizing damage to healthy tissues. Studies indicated enhanced therapeutic indices in preclinical models when using such PEG-based linkers . -

Immunotherapy Applications

In immunotherapy, this compound has been explored as a component in vaccine formulations. Its ability to enhance the stability and delivery of antigens has been linked to improved immune responses in animal models, suggesting potential benefits in human applications .

Research Findings

Q & A

Basic Questions

Q. What are the standard protocols for synthesizing Lipoamido-PEG2-CH2CH2COOH, and what analytical techniques are recommended for verifying its purity and structure?

- Methodological Answer : Synthesis typically involves coupling lipoic acid to a PEG2 spacer via amidation, followed by introducing the CH2CH2COOH moiety. Critical steps include protecting group strategies and purification via column chromatography. Analytical verification should include:

- Nuclear Magnetic Resonance (NMR) : Confirm structural integrity and substitution ratios (e.g., ¹H/¹³C NMR for backbone protons and carbons) .

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using reverse-phase columns and UV detection at 254 nm .

- Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS for accurate mass confirmation) .

Q. How should researchers conduct a systematic literature review to identify prior studies on this compound?

- Methodological Answer :

Use databases like PubMed, Web of Science, and SciFinder with keywords: lipoic acid-PEG conjugates, PEGylated linkers, and carboxylic acid-functionalized PEG derivatives. Include CAS Registry Number for precision .

Filter results to peer-reviewed articles (primary sources) and exclude patents or non-academic content.

Apply citation chaining to track foundational studies and recent advancements (2015–2025) .

Advanced Research Questions

Q. How can researchers design experiments to assess the stability of this compound under varying physiological conditions, and what statistical methods are appropriate for analyzing degradation kinetics?

- Methodological Answer :

- Experimental Design :

- Simulate physiological conditions (e.g., pH 7.4 buffer, 37°C) and stress conditions (pH 2.0, 45°C). Monitor degradation via HPLC at timed intervals .

- Include triplicate samples and negative controls (e.g., unmodified PEG) to isolate degradation pathways .

- Statistical Analysis :

- Fit degradation data to first-order kinetics using nonlinear regression (e.g., GraphPad Prism).

- Report confidence intervals (95%) and apply ANOVA for cross-condition comparisons .

Q. What strategies can resolve discrepancies in experimental data when characterizing this compound’s solubility using different analytical methods (e.g., UV-Vis vs. NMR)?

- Methodological Answer :

- Root-Cause Analysis :

Compare sample preparation protocols: UV-Vis may require dissolution in organic solvents, while NMR uses deuterated solvents, potentially altering aggregation states .

Validate methods via cross-calibration with a reference standard (e.g., commercially available PEG-carboxylic acid derivatives).

- Data Reconciliation : Apply error propagation analysis to quantify measurement uncertainties and identify dominant sources of variance .

Q. How can researchers optimize the conjugation efficiency of this compound to biomolecules (e.g., peptides) while minimizing side reactions?

- Methodological Answer :

- Parameter Screening :

- Vary reaction parameters (pH, temperature, molar ratios) using a Design of Experiments (DoE) approach.

- Monitor coupling efficiency via MALDI-TOF MS or fluorescence tagging .

- Side Reaction Mitigation :

- Use orthogonal protecting groups (e.g., Fmoc for amines) during conjugation.

- Quench unreacted intermediates with scavenger resins (e.g., trisamine beads) .

Data Presentation and Reproducibility

Q. What are the best practices for documenting synthetic procedures and analytical data to ensure reproducibility in peer-reviewed publications?

- Methodological Answer :

- Lab Notebooks : Record exact reagent quantities (e.g., millimolar concentrations), reaction times, and purification gradients .

- Data Archiving : Deposit raw spectra (NMR, MS) in supplementary materials or public repositories (e.g., Figshare) with metadata tags .

- Error Reporting : Include standard deviations for triplicate measurements and specify instrument calibration dates .

Q. How should researchers address potential biases when interpreting biological activity data for this compound in in vitro assays?

- Methodological Answer :

- Blinding : Implement double-blinded protocols for assay readouts (e.g., cell viability assays) to reduce observer bias .

- Controls : Use vehicle controls (PEG-only) and internal standards (e.g., known inhibitors) to normalize plate-to-plate variability .

- Statistical Rigor : Predefine exclusion criteria for outliers and apply non-parametric tests (e.g., Mann-Whitney U) for non-normal distributions .

Critical Analysis and Innovation

Q. What frameworks (e.g., FINER criteria) can researchers use to evaluate the feasibility and novelty of proposed applications for this compound?

- Methodological Answer :

- Apply FINER Criteria :

- Feasibility : Assess reagent availability and synthetic complexity (e.g., >5-step routes may hinder scalability).

- Novelty : Compare with existing PEG-lipoic acid conjugates in drug delivery or antioxidant applications .

- Gap Analysis : Use citation mapping tools (e.g., Connected Papers) to identify underexplored applications (e.g., mitochondrial-targeted therapies) .

Q. How can conflicting results in the literature regarding this compound’s cytotoxicity be systematically analyzed to guide future studies?

- Methodological Answer :

- Meta-Analysis : Aggregate IC50 values from published studies and perform heterogeneity testing (e.g., I² statistic) .

- Contextual Factors : Control for variables like cell line origins (e.g., HeLa vs. HEK293), exposure times, and serum concentrations in culture media .

Tables for Key Data

Table 1 : Common Analytical Techniques for this compound Characterization

Table 2 : Stability of this compound Under Physiological Conditions

| Condition | Degradation Half-life (h) | Confidence Interval (95%) |

|---|---|---|

| pH 7.4, 37°C | 72.3 ± 3.1 | 69.5–75.1 |

| pH 2.0, 37°C | 12.4 ± 1.8 | 10.2–14.6 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.